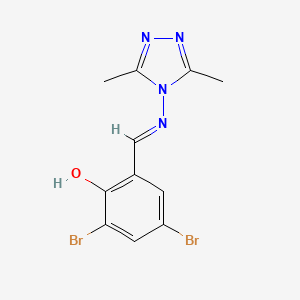![molecular formula C34H29ClN4O3 B11672217 4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) de 4,4’-({4-[(2-chlorobenzyl)oxy]phényl}méthanediyl) est un composé appartenant à la classe des bis(pyrazolyl)méthanes. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes et anticancéreuses . La structure de ce composé comprend deux cycles pyrazole, qui sont connus pour leur large variété d'activités biologiques .
Méthodes De Préparation
La synthèse du bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) de 4,4’-({4-[(2-chlorobenzyl)oxy]phényl}méthanediyl) peut être réalisée par une réaction à trois composants impliquant la 3-méthyl-1-phényl-5-pyrazolone, divers benzaldéhydes et l'acétate de sodium comme catalyseur . La réaction est généralement effectuée à température ambiante, et les produits sont isolés par simple filtration . Une autre méthode implique l'utilisation d'un nanocatalyseur séparable magnétiquement pour la préparation sans solvant du composé . Cette méthode offre des rendements élevés et des temps de réaction courts .
Analyse Des Réactions Chimiques
Le bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) de 4,4’-({4-[(2-chlorobenzyl)oxy]phényl}méthanediyl) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Le composé est connu pour son activité de piégeage des radicaux, qui est évaluée en utilisant le test DPPH . Les principaux produits formés à partir de ces réactions comprennent des dérivés avec différents substituants sur les cycles pyrazole .
Applications de la recherche scientifique
Ce composé a été largement étudié pour ses activités antioxydantes et anticancéreuses . Il a montré des propriétés cytotoxiques contre plusieurs lignées cellulaires humaines, y compris les cellules de carcinome colorectal RKO . L'activité de piégeage des radicaux du composé en fait un candidat potentiel pour le développement de nouveaux médicaments antioxydants . De plus, il a été utilisé dans la préparation de nanomatériaux magnétiques à cœur-coquille, qui ont des applications dans les processus de délivrance de médicaments, de bioanalyse et de catalyse .
Mécanisme d'action
Le mécanisme d'action du bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) de 4,4’-({4-[(2-chlorobenzyl)oxy]phényl}méthanediyl) implique l'activation des protéines d'autophagie comme mécanisme de survie et l'induction de l'apoptose médiée par p53 . L'activité antioxydante du composé est attribuée à sa capacité à piéger les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs .
Applications De Recherche Scientifique
4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Des composés similaires au bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) de 4,4’-({4-[(2-chlorobenzyl)oxy]phényl}méthanediyl) comprennent d'autres bis(pyrazolyl)méthanes, tels que le 4,4’-((4-hydroxyphényl)méthylène)bis(1-(2,4-dinitrophényl)-3-méthyl-1H-pyrazol-5-ol) . Ces composés partagent des motifs structuraux et des activités biologiques similaires mais diffèrent dans leurs substituants et leurs activités spécifiques . La singularité du bis(3-méthyl-1-phényl-1H-pyrazol-5-ol) de 4,4’-({4-[(2-chlorobenzyl)oxy]phényl}méthanediyl) réside dans ses substituants spécifiques, qui contribuent à ses activités biologiques distinctes .
Propriétés
Formule moléculaire |
C34H29ClN4O3 |
|---|---|
Poids moléculaire |
577.1 g/mol |
Nom IUPAC |
4-[[4-[(2-chlorophenyl)methoxy]phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C34H29ClN4O3/c1-22-30(33(40)38(36-22)26-12-5-3-6-13-26)32(31-23(2)37-39(34(31)41)27-14-7-4-8-15-27)24-17-19-28(20-18-24)42-21-25-11-9-10-16-29(25)35/h3-20,32,36-37H,21H2,1-2H3 |
Clé InChI |
MBBOTHSWUTVDKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)

![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

